molecular formula C27H14Cl4INO4 B11561004 4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)

4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)

Cat. No.: B11561004
M. Wt: 685.1 g/mol
InChI Key: RYVWSGKTCNKKMX-UHFFFAOYSA-N
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Description

3-(2,4-DICHLOROBENZOYLOXY)-4-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENYL 2,4-DICHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DICHLOROBENZOYLOXY)-4-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENYL 2,4-DICHLOROBENZOATE typically involves multiple steps:

    Formation of the imine group: This step involves the condensation of 4-iodoaniline with an aldehyde to form the imine intermediate.

    Esterification: The imine intermediate is then esterified with 2,4-dichlorobenzoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Halogenated aromatic rings can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique aromatic structure could be useful in the development of organic semiconductors or other advanced materials.

    Biological Research: The compound could be used as a probe to study biochemical pathways involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-DICHLOROBENZOYLOXY)-4-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENYL 2,4-DICHLOROBENZOATE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms could enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-DICHLOROBENZOYLOXY)-4-[(E)-[(4-BROMOPHENYL)IMINO]METHYL]PHENYL 2,4-DICHLOROBENZOATE
  • 3-(2,4-DICHLOROBENZOYLOXY)-4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENYL 2,4-DICHLOROBENZOATE

Uniqueness

The uniqueness of 3-(2,4-DICHLOROBENZOYLOXY)-4-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENYL 2,4-DICHLOROBENZOATE lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its bromine or chlorine analogs.

Properties

Molecular Formula

C27H14Cl4INO4

Molecular Weight

685.1 g/mol

IUPAC Name

[3-(2,4-dichlorobenzoyl)oxy-4-[(4-iodophenyl)iminomethyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C27H14Cl4INO4/c28-16-2-9-21(23(30)11-16)26(34)36-20-8-1-15(14-33-19-6-4-18(32)5-7-19)25(13-20)37-27(35)22-10-3-17(29)12-24(22)31/h1-14H

InChI Key

RYVWSGKTCNKKMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl)I

Origin of Product

United States

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